2-butyl-[1,3]oxazolo[4,5-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butyl-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-3-6-9-12-10-8(13-9)5-4-7-11-10/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCACHCHDQPZCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Butyl 1 2 Oxazolo 4,5 B Pyridine Derivatives
Reactivity Profile of the Fused Oxazole-Pyridine Core
The chemical behavior of the researchgate.netresearchgate.netoxazolo[4,5-b]pyridine (B1248351) nucleus is characterized by the interplay between the electron-rich oxazole (B20620) ring and the electron-deficient pyridine (B92270) ring. This electronic arrangement dictates the regioselectivity of substitution reactions.
Electrophilic Substitution Reactions on the Pyridine Ring
Electrophilic substitution on the oxazolo[4,5-b]pyridine system is influenced by the deactivating effect of the pyridine nitrogen and the nature of substituents on the heterocyclic core. Studies on related 2-substituted oxazolo[4,5-b]pyridines show that electrophilic attack occurs preferentially on the pyridine ring, rather than the oxazole moiety.
For instance, in the 2-diethylaminooxazolo-[4,5-b]pyridine system, electrophilic substitution is directed specifically to the C-6 position of the pyridine ring, yielding 6-nitro and 6-halo derivatives. beilstein-journals.org Similarly, research on 2-(2-thienyl)oxazolo[4,5-b]pyridine demonstrated that electrophilic reactions such as nitration and bromination occur exclusively at the thiophene (B33073) ring, which is a more activated system. However, this highlights the general resistance of the pyridine moiety to electrophilic attack unless strongly activating groups are present. Attempts to nitrate (B79036) 2-(2-thienyl)oxazolo[4,5-b]pyridine with dilute nitric acid were unsuccessful, requiring harsh conditions like fuming nitric acid in polyphosphoric acid to achieve substitution.
Nucleophilic Substitution Reactions (e.g., at Chloro-Substituted Positions)
The pyridine portion of the fused ring system is susceptible to nucleophilic substitution, particularly when substituted with good leaving groups like halogens. The chlorine atom at various positions, such as C-5 or C-7, is readily displaced by a range of nucleophiles.
This reactivity is a cornerstone for the functionalization of the oxazolo[4,5-b]pyridine scaffold. For example, the chlorine atom at the 5-position can be substituted by other groups, and 2-(chloromethyl)oxazolo[5,4-b]pyridine (B1498856) has been used as a synthon for N-substituted derivatives through nucleophilic displacement of the chlorine. researchgate.netmdpi.com In the synthesis of thiazolo[4,5-b]pyridine (B1357651) derivatives, a related heterocyclic system, a sulfonyl group (a strong leaving group) was displaced by various amines in a nucleophilic substitution step. tandfonline.com
| Precursor | Reagent/Conditions | Product | Yield | Reference |
| 2,4,6-Tribromo-3,5-difluoro-pyridine | Difunctional nucleophiles | Intramolecular cyclisation products | N/A | researchgate.net |
| 5-Chloro- researchgate.netresearchgate.netoxazolo[4,5-b]pyridine-2-carboxylate | Sodium methoxide | Methoxy-substituted derivative | N/A | researchgate.net |
| Solid-supported thiazole (B1198619) resin with sulfone group | Amines, THF, reflux at 60 °C | Amine-substituted thiazolo[4,5-b]pyridines | Good | tandfonline.com |
Reactions Involving Exocyclic Functional Groups (e.g., Alkyl, Thioether)
Functional groups attached to the oxazolo[4,5-b]pyridine core provide additional sites for chemical transformations, enabling the synthesis of a diverse array of derivatives.
Oxidation of Sulfur-Containing Moieties (e.g., Methylthio to Sulfoxide/Sulfone)
Thioether groups, such as a methylthio group at the 2-position, are common functional handles that can be easily oxidized to the corresponding sulfoxides or sulfones. These oxidized derivatives have different electronic properties and can serve as intermediates for further reactions, such as nucleophilic substitution where the sulfone acts as a leaving group.
The oxidation of a 2-(methylthio)oxazolo[4,5-b]pyridine (B62820) can be achieved using standard oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). This transformation is also a key step in the synthesis of related thiazolo[4,5-b]pyridine derivatives, where sulfides are oxidized to sulfones before a subsequent nucleophilic substitution step. tandfonline.com
| Substrate | Oxidizing Agent | Product | Reference |
| 2-(Methylthio)oxazolo[4,5-b]pyridine | Hydrogen peroxide or m-CPBA | 2-(Methylsulfinyl)oxazolo[4,5-b]pyridine or 2-(Methylsulfonyl)oxazolo[4,5-b]pyridine | |
| Thiazole resin with sulfide (B99878) group | N/A | Thiazole resin with sulfone group | tandfonline.com |
Reduction Reactions of Substituted Groups (e.g., Chloro, Cyano, Ethylenic Bond)
Various reducible functional groups on the oxazolo[4,5-b]pyridine scaffold can be selectively transformed using different reducing agents and conditions.
A notable example involves the multi-step synthesis of functionalized oxazolo[4,5-b]pyridines where an ethylenic bond, introduced via a Heck reaction, is subsequently reduced. researchgate.net The reduction of a double bond in a methyl acrylate (B77674) moiety attached to the pyridine ring was accomplished using hydrogen gas over a palladium on carbon catalyst. researchgate.net In the same synthetic sequence, a cyano group was reduced to a primary amine using Raney nickel under high pressure. researchgate.net Furthermore, general reduction reactions of chloro-substituted derivatives to yield amines can be performed using reagents like lithium aluminum hydride. researchgate.net
| Substrate | Reagent/Conditions | Product | Yield | Reference |
| 5-Bromo-2-(4-(2-methoxycarbonyl-vinyl)-phenyl)- researchgate.netresearchgate.netoxazolo[4,5-b]pyridine | H₂, Pd/C (3 atm), DMF, 2 days | 5-Bromo-2-(4-(2-methoxycarbonyl-ethyl)-phenyl)- researchgate.netresearchgate.netoxazolo[4,5-b]pyridine | 88% | researchgate.net |
| 5-Bromo-2-(4-cyanophenyl)- researchgate.netresearchgate.netoxazolo[4,5-b]pyridine derivative | Raney Ni, H₂ (35 atm), DMF, 2 days | 5-Bromo-2-(4-aminomethyl-phenyl)- researchgate.netresearchgate.netoxazolo[4,5-b]pyridine derivative | Quantitative | researchgate.net |
| 5-Chloro- researchgate.netresearchgate.netoxazolo[4,5-b]pyridine-2-carboxylate | Lithium aluminum hydride | Amine derivative | N/A | researchgate.net |
Rearrangement Reactions (e.g., Boulton–Katritzky Rearrangement in Isoxazolo Analogs)
While not a direct reaction of the researchgate.netresearchgate.netoxazolo[4,5-b]pyridine system, the Boulton–Katritzky rearrangement is a significant transformation observed in the closely related isoxazolo[4,5-b]pyridine (B12869654) isomers. researchgate.netclockss.org This rearrangement provides a pathway to novel heterocyclic systems that would be difficult to access through other means.
The reaction involves the base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. researchgate.netresearchgate.net Under the action of a base such as potassium carbonate, these compounds undergo a rearrangement to yield 3-hydroxy-2-(2-aryl researchgate.netresearchgate.netclockss.orgtriazol-4-yl)pyridines in excellent yields. clockss.org This transformation underscores the latent reactivity within the fused azole-pyridine framework and highlights how subtle changes in the heterocyclic core (oxazole vs. isoxazole) can lead to distinct and synthetically useful reaction pathways.
| Starting Material | Reagent/Conditions | Product | Yield | Reference |
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones | K₂CO₃, DMF, 60 °C | 3-Hydroxy-2-(2-aryl researchgate.netresearchgate.netclockss.orgtriazol-4-yl)pyridines | up to 95% | researchgate.netresearchgate.net |
Functional Group Interconversions and Derivatization for Structure-Activity Relationship Studies
The strategic modification of lead compounds through functional group interconversions and derivatization is a cornerstone of modern medicinal chemistry. For the 2-butyl- Current time information in Bangalore, IN.clockss.orgoxazolo[4,5-b]pyridine scaffold, these transformations are crucial for exploring the structure-activity relationships (SAR) that govern its biological activity. By systematically altering the functional groups at various positions on the oxazolopyridine core, researchers can fine-tune the molecule's steric, electronic, and pharmacokinetic properties to enhance potency, selectivity, and metabolic stability. nih.gov
Research on the broader class of oxazolo[4,5-b]pyridines provides a clear blueprint for the derivatization of the 2-butyl analog. These studies demonstrate that the heterocyclic system is amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities.
A key strategy involves the modification of the pyridine ring, particularly at positions 5 and 7. For instance, in the development of glycoprotein (B1211001) GPIIb/GPIIIa antagonists, a common approach begins with a bromo-substituted oxazolo[4,5-b]pyridine. clockss.orgresearchgate.net This halogenated intermediate serves as a versatile handle for introducing other groups. The Heck reaction, a palladium-catalyzed cross-coupling, has been effectively used to append acrylic acid esters to the pyridine ring. clockss.org Subsequent hydrogenation of the resulting double bond and reduction of other functional groups, such as a nitrile, can yield derivatives with acidic and basic side chains, which are often essential for receptor binding. clockss.orgresearchgate.net
Another important avenue for derivatization is the introduction of various substituents to explore their impact on biological endpoints like anticancer or anti-inflammatory activity. tandfonline.comnih.gov For example, the synthesis of oxazolo[4,5-b]pyridine-based triazoles has been achieved using click chemistry. nih.gov This approach allows for the efficient connection of the core scaffold to a wide array of molecular fragments, facilitating the rapid generation of a library of compounds for screening. nih.gov Studies on these derivatives have revealed that the nature and position of the substituent can significantly influence their inhibitory activity against targets like Glycogen (B147801) Synthase Kinase-3β (GSK-3β). nih.gov
The following tables summarize key derivatization pathways and their reported outcomes, which are applicable to the 2-butyl- Current time information in Bangalore, IN.clockss.orgoxazolo[4,5-b]pyridine scaffold for SAR studies.
Table 1: Derivatization of the Oxazolo[4,5-b]pyridine Core via Heck Reaction and Subsequent Transformations
| Starting Material | Reaction Sequence | Final Derivative | Purpose/Outcome | Reference |
| 5-Bromo-2-(4-cyanophenyl)- Current time information in Bangalore, IN.clockss.orgoxazolo[4,5-b]pyridine | 1. Heck reaction with methyl acrylate. 2. Hydrogenation (Pd/C) of the double bond. 3. Hydrogenation (Raney Ni) of the nitrile. | Methyl 3-(2-(4-(aminomethyl)phenyl)- Current time information in Bangalore, IN.clockss.orgoxazolo[4,5-b]pyridin-5-yl)propanoate | Introduction of acidic and basic moieties for GPIIb/GPIIIa antagonism. clockss.org | clockss.org |
| 5-Bromo-2-(piperidin-4-ylmethyl)- Current time information in Bangalore, IN.clockss.orgoxazolo[4,5-b]pyridine | 1. Heck reaction with methyl acrylate. 2. Hydrogenation (Pd/H₂) of the double bond. | Methyl 3-(2-(piperidin-4-ylmethyl)- Current time information in Bangalore, IN.clockss.orgoxazolo[4,5-b]pyridin-5-yl)propanoate | Introduction of an acidic chain while retaining the basic piperidine (B6355638) moiety. clockss.org | clockss.org |
Table 2: Synthesis of Oxazolo[4,5-b]pyridine Derivatives for Anticancer and Anti-inflammatory SAR Studies
| Core Scaffold | Derivatization Method | Derivative Class | Key Findings from SAR Studies | Reference(s) |
| Oxazolo[4,5-b]pyridine-2-one | Click Chemistry (Copper-catalyzed azide-alkyne cycloaddition) | 1,2,3-Triazole derivatives | Substituents on the triazole ring significantly impact GSK-3β inhibitory activity and subsequent anti-inflammatory effects. nih.gov | nih.gov |
| 2-(Chloromethyl)- Current time information in Bangalore, IN.clockss.orgoxazolo[4,5-b]pyridine | Nucleophilic substitution with propargylamine, followed by click chemistry | Triazole-linked aryl derivatives | The nature of the aryl substituent influences anticancer activity against various cell lines (PC3, A549, MCF-7, DU-145). tandfonline.com | tandfonline.com |
| 2-Amino-3-hydroxypyridine (B21099) | Condensation with carboxylic acids in polyphosphoric acid (PPA) | 2-Substituted Current time information in Bangalore, IN.clockss.orgoxazolo[4,5-b]pyridines | The substituent at the 2-position is critical for activity. For example, aryl groups have been explored for NAMPT activation. jst.go.jp | clockss.orgjst.go.jp |
These examples underscore the chemical tractability of the Current time information in Bangalore, IN.clockss.orgoxazolo[4,5-b]pyridine system. The functional group interconversions—such as the transformation of bromides to alkenes (Heck reaction), alkenes to alkanes (hydrogenation), and nitriles to amines (reduction)—are high-yielding and well-established reactions. clockss.org Similarly, the formation of amides, ureas, and triazoles provides access to a diverse range of derivatives. nih.govjst.go.jp By applying these synthetic strategies to the 2-butyl- Current time information in Bangalore, IN.clockss.orgoxazolo[4,5-b]pyridine core, a systematic exploration of the SAR can be undertaken to identify analogs with optimized therapeutic potential.
Biological Activity and Mechanistic Investigations of 2 Butyl 1 2 Oxazolo 4,5 B Pyridine Analogs
Antimicrobial Research
Derivatives of the oxazolo[4,5-b]pyridine (B1248351) core have demonstrated considerable potential as antimicrobial agents, with research highlighting their efficacy against a range of bacterial and fungal pathogens.
Antibacterial Activity (e.g., against Staphylococcus aureus, MRSA, Gram-positive bacteria)
Oxazolo[4,5-b]pyridine analogs have shown pronounced activity against Gram-positive bacteria, particularly against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). dovepress.com Studies have revealed that the nature of the substituent at the 2-position is a critical determinant of antibacterial potency. For instance, analogs featuring phenyl or benzyl (B1604629) groups at this position exhibit enhanced antibacterial effects against MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 3.125 µg/mL.
In a specific study, certain oxazolo[4,5-b]pyridine derivatives were identified as the most potent compounds, with MIC values between 1.56–25 µg/mL against MRSA. dovepress.com These compounds demonstrated more potent activity against MRSA strains (MIC: 1.56–3.12 µg/mL) than standard drugs like ampicillin (B1664943) and streptomycin (B1217042) (MIC: 6.25–12.5 µg/mL). dovepress.com Further structure-activity relationship (SAR) studies indicated that derivatives with electron-withdrawing groups, such as 3-chlorophenyl or 4-trifluoromethylphenyl, also show significant activity against MRSA, with MIC values as low as 1.56 µg/mL. In silico docking studies have suggested that these compounds have a higher binding affinity for MRSA proteins compared to standard drugs. dovepress.com
Table 1: Antibacterial Activity of 2-Substituted Oxazolo[4,5-b]pyridine Analogs against MRSA
| Compound/Analog | Substituent at position 2 | MIC (µg/mL) | Reference |
|---|---|---|---|
| Phenyl/Benzyl Analogs | Phenyl or Benzyl | 1.56 - 3.125 | |
| Compounds 28 and 31 | (Structures not specified) | 1.56 - 3.12 | dovepress.com |
| 3-Chlorophenyl Analog | 3-Chlorophenyl | 1.56 | |
| 4-Trifluoromethylphenyl Analog | 4-Trifluoromethylphenyl | 1.56 | |
| Ampicillin (Standard) | N/A | 6.25 - 12.5 | dovepress.com |
| Streptomycin (Standard) | N/A | 6.25 - 12.5 | dovepress.com |
Antifungal Activity (e.g., against Candida albicans)
The antifungal potential of oxazolo[4,5-b]pyridine derivatives has been investigated, particularly against the opportunistic pathogen Candida albicans. researchgate.netresearchgate.net Quantitative structure-activity relationship (QSAR) analyses have been employed to understand the structural requirements for antifungal activity. researchgate.net These studies revealed that the oxazolo[4,5-b]pyridine nucleus is a favorable scaffold for antifungal agents. researchgate.net
Specifically, substituting the ring with a benzyl moiety at the 2-position was found to be the most favorable structural feature for activity against C. albicans, outperforming analogous benzoxazole (B165842) and benzimidazole (B57391) structures. researchgate.net The oxazolo[4,5-b]pyridine core itself was determined to contribute significantly—up to 45%—of the total antifungal activity. Further enhancement of efficacy was observed with the introduction of electron-donating groups at the 5-position of the fused ring system.
Mechanistic Insights into Antimicrobial Action (e.g., Inhibition of Bacterial DNA Gyrase, Enoyl-Acyl Carrier Protein Reductase (FabI))
The mechanism of antibacterial action for many heterocyclic compounds involves the inhibition of essential bacterial enzymes. For quinolone antibiotics, which share some structural similarities with the pyridine (B92270) core of oxazolo[4,5-b]pyridines, a primary target is bacterial DNA gyrase. nih.govmdpi.comresearchgate.net This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govmdpi.comresearchgate.net By inhibiting DNA gyrase, these compounds block critical cellular processes, leading to bacterial cell death. nih.govresearchgate.net While direct evidence for 2-butyl- nih.govoxazolo[4,5-b]pyridine is limited, the established mechanism for related compounds suggests that DNA gyrase is a probable target for this class of molecules.
Anticancer and Antiproliferative Research
In addition to their antimicrobial properties, oxazolo[4,5-b]pyridine analogs have been the subject of anticancer research, demonstrating inhibitory effects on key enzymes involved in cell proliferation and cytotoxicity against various cancer cell lines.
Topoisomerase Inhibition (e.g., Human Topoisomerases I/IIα)
Human topoisomerases are crucial enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. Research has shown that a 2-substituted oxazolo[4,5-b]pyridine derivative, specifically 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine, acts as an inhibitor of human topoisomerases I and IIα. This compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 2 µM, indicating more potent enzymatic inhibition than the established anticancer drug etoposide, which has an IC₅₀ of 10 µM in the same in vitro assay. However, it was noted that the compound's effectiveness in cancer cell lines was limited by poor cellular uptake.
Activity Against Human Cancer Cell Lines (e.g., PC3, A549, MCF-7, DU-145, HeLa, WiDR, SiHa, Colo-205, C6)
A number of studies have evaluated the cytotoxic activity of oxazolo[4,5-b]pyridine derivatives against a panel of human cancer cell lines. A series of newly synthesized oxazolo[4,5-b]pyridine-based triazoles were screened for their anticancer potential against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines. tandfonline.comresearchgate.net Several of these compounds displayed promising anticancer activities, in some cases comparable or superior to the standard chemotherapeutic agent, etoposide. tandfonline.comresearchgate.net
For example, a library of bis-1,3,4-oxadiazole-oxazolo[4,5-b]pyridin-2-yl) derivatives showed greater efficacy against PC3, A549, MCF-7, and Colo-205 cell lines when compared to etoposide. researchgate.net Similarly, certain oxazolo[4,5-b]pyridine-triazole hybrids (compounds 18a, 18b, 18c, 18d, 18e, and 18i) exhibited notable activity against PC3, A549, MCF-7, and DU-145 cell lines. tandfonline.comresearchgate.net
Table 2: Anticancer Activity of Selected Oxazolo[4,5-b]pyridine Analogs
| Compound Class | Cancer Cell Lines Tested | Outcome | Reference |
|---|---|---|---|
| bis-1,3,4-oxadiazole-oxazolo[4,5-b]pyridin-2-yl) derivatives | PC3, A549, MCF-7, Colo-205 | Showed greater efficacy than etoposide. | researchgate.net |
| Oxazolo[4,5-b]pyridine-triazole derivatives (18a-e, 18i) | PC3, A549, MCF-7, DU-145 | Displayed promising anticancer activities. | tandfonline.comresearchgate.net |
| Imidazo[4,5-b]pyridine derivatives | HeLa, MCF-7 | Showed potent antitumour activity. | researchgate.net |
Modulation of Apoptosis and Cell Cycle Arrest Pathways
Derivatives of the oxazolo[4,5-b]pyridine nucleus have demonstrated the ability to influence programmed cell death (apoptosis) and halt the cell division cycle, key processes in cancer progression.
Certain pyridine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase. frontiersin.org This is achieved by downregulating the expression of cyclin D1, a protein crucial for cell cycle progression. frontiersin.org The mechanism involves the regulation of HDAC6-mediated acetylation of HSP90. frontiersin.org In ovarian cancer cells, for example, a novel pyridine derivative not only inhibited cell proliferation but also triggered apoptosis, intracellular reactive oxygen species (ROS) production, and DNA damage. frontiersin.org Further investigation revealed that this compound decreased the expression of key proteins involved in the cell cycle and apoptosis, such as caspase-3, caspase-7, PARP, and the anti-apoptotic protein Bcl-2, while increasing the expression of cleaved caspase-9. frontiersin.org
Similarly, other related heterocyclic compounds, such as nortopsentin analogs with a thiazolyl-bis-pyrrolo[2,3-b]pyridine structure, have been found to induce apoptosis and block the cell cycle in the G2/M phase in colorectal cancer cells. nih.gov These compounds lead to the externalization of plasma membrane phosphatidylserine (B164497) and changes in the mitochondrial trans-membrane potential. nih.gov Another class of related compounds, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] acs.orgnih.govoxazoles, also induce G2/M phase cell cycle arrest. acs.org
Table 1: Effect of Pyridine Derivatives on Apoptosis and Cell Cycle Markers
| Compound Class | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Key Protein Modulations |
|---|---|---|---|---|
| Pyridine Derivative | Ovarian Cancer (SKOV3, A2780) | Induced apoptosis, ROS production, DNA damage | G0/G1 arrest | Downregulation of Cyclin D1, Caspase-3, Caspase-7, PARP, Bcl-2; Upregulation of cleaved Caspase-9 |
| Thiazolyl-bis-pyrrolo[2,3-b]pyridines | Colorectal Cancer (HCT-116) | Induced apoptosis | G2/M arrest | Externalization of phosphatidylserine, changes in mitochondrial membrane potential |
| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] acs.orgnih.govoxazoles | - | - | G2/M arrest | - |
Inhibition of Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH)
Human dihydroorotate dehydrogenase (hDHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. nih.gov Inhibition of hDHODH leads to pyrimidine depletion and can arrest the cell cycle in the S-phase. nih.gov
Molecular docking studies have identified oxazolo[4,5-b]pyridine-based triazoles as efficient inhibitors of hDHODH. tandfonline.com This suggests their potential as anticancer agents, particularly in malignancies like acute myeloid leukemia, colorectal cancer, melanoma, and pancreatic cancer where hDHODH is linked to proliferation and invasion. tandfonline.com While direct experimental data on 2-butyl- acs.orgmdpi.comoxazolo[4,5-b]pyridine is limited in this context, the broader class of oxazolo[4,5-b]pyridines shows promise. For instance, a series of structurally modified oxazolo[4,5-b]pyridine based triazoles displayed promising anticancer activities against various human cancer cell lines. tandfonline.com
Other pyridine-containing scaffolds, such as 2-hydroxypyrazolo[1,5-a]pyridine, have been developed as potent hDHODH inhibitors, demonstrating superior cytotoxicity and the ability to restore myeloid differentiation in leukemia cell lines compared to the known inhibitor brequinar. researchgate.net
Investigations as Aurora A Kinase (AURKA) Inhibitors (from related imidazo[4,5-b]pyridines)
Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases. nih.govmerckmillipore.com Computational modeling and medicinal chemistry efforts have led to the discovery of derivatives with high selectivity for Aurora-A over Aurora-B. acs.org For example, compound 28c, an imidazo[4,5-b]pyridine derivative, demonstrated highly selective inhibition of Aurora-A in both biochemical and cellular assays and inhibited the growth of HCT116 human colon carcinoma cells. acs.org Optimization of this series has also led to the identification of dual FLT3/Aurora kinase inhibitors with oral bioavailability, showing promise for the treatment of acute myeloid leukemia. acs.org Quantitative structure-activity relationship (QSAR) studies have further explored the structural requirements for the inhibitory activity of imidazo[4,5-b]pyridine derivatives against Aurora kinase A. mdpi.com
Table 2: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases
| Compound | Target Kinase(s) | IC50/Kd Values | Cell Line (Activity) |
|---|---|---|---|
| Compound 31 | Aurora-A, Aurora-B, Aurora-C | IC50: 0.042 µM, 0.198 µM, 0.227 µM | - |
| Compound 28c | Aurora-A (selective) | GI50: 2.30 µM | HCT116 (colon carcinoma) |
| Compound 27e | Aurora-A, Aurora-B, FLT3 | Kd: 7.5 nM, 48 nM, 6.2 nM | - |
Anti-inflammatory Research
The anti-inflammatory potential of oxazolo[4,5-b]pyridine analogs has been another significant area of investigation, with studies focusing on key inflammatory pathways and mediators.
Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition
Glycogen synthase kinase-3β (GSK-3β) has emerged as a pro-inflammatory enzyme, and its inhibition is a promising strategy for controlling inflammation. nih.gov A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their in vitro GSK-3β inhibitory activity. nih.gov Compound 4g from this series showed the highest inhibition with an IC50 value of 0.19 μM. nih.gov
Another study focused on a series of 17 piperazine-linked oxazolo[4,5-b]pyridine-based derivatives. nih.gov Compounds 7d, 7e, 7g, and 7c from this series displayed the best GSK-3β inhibitory activity, with IC50 values of 0.34, 0.39, 0.47, and 0.53 µM, respectively. nih.gov These findings highlight the potential of the oxazolopyridine scaffold for developing potent GSK-3β inhibitors with anti-inflammatory applications. nih.gov
Inhibition of Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-1β, IL-6)
The anti-inflammatory effects of oxazolo[4,5-b]pyridine analogs are also attributed to their ability to suppress the production of key pro-inflammatory mediators. Compounds that showed significant GSK-3β inhibition were further tested for their in vivo anti-inflammatory activity and their effect on pro-inflammatory cytokines.
The oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles (compounds 4g, 4d, 4f, and 4i) exhibited pronounced in vivo anti-inflammatory activity and were found to substantially inhibit nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov Similarly, the piperazine-linked oxazolo[4,5-b]pyridine derivatives (compounds 7d, 7e, 7g, and 7c) also significantly inhibited the production of TNF-α, IL-1β, and IL-6. nih.gov This demonstrates a direct link between the inhibition of GSK-3β by these compounds and the suppression of downstream inflammatory signaling.
Table 3: Anti-inflammatory Activity of Oxazolo[4,5-b]pyridine Analogs
| Compound Series | Lead Compounds | GSK-3β IC50 (µM) | In vivo Anti-inflammatory Activity (% inhibition) | Inhibition of Pro-inflammatory Mediators |
|---|---|---|---|---|
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | 4g, 4d, 4f, 4i | 0.19 (for 4g) | 76.36 (for 4g), 74.54 (for 4d), 72.72 (for 4f), 70.90 (for 4i) | Substantial inhibition of NO, TNF-α, IL-1β, IL-6 |
| Piperazine-linked oxazolo[4,5-b]pyridines | 7d, 7e, 7g, 7c | 0.34 (for 7d), 0.39 (for 7e), 0.47 (for 7g), 0.53 (for 7c) | 65.91 (for 7d) | Substantial inhibition of TNF-α, IL-1β, IL-6 |
Molecular Docking-Based Investigations of Target Proteins (e.g., Prostaglandin Synthase-2)
Molecular docking studies have been employed to predict and understand the binding interactions of oxazolo[4,5-b]pyridine derivatives with key protein targets involved in inflammation. Prostaglandin Synthase-2, also known as Cyclooxygenase-2 (COX-2), is a critical enzyme in the inflammatory cascade.
In silico studies of newly synthesized oxazolo[5,4-b]pyridine (B1602731) derivatives, a related isomer, showed a higher binding affinity for Prostaglandin Synthase-2 (PDB ID: 1CX2) compared to the standard anti-inflammatory drug diclofenac. researchgate.netbuketov.edu.kz This suggests that these compounds are promising candidates for further investigation as anti-inflammatory agents. researchgate.netbuketov.edu.kz While this study was on the [5,4-b] isomer, it provides a strong rationale for similar investigations into the [4,5-b] series, including 2-butyl- acs.orgmdpi.comoxazolo[4,5-b]pyridine, to explore their potential as COX-2 inhibitors.
Neurological and Psychiatric Research
Serotonin (B10506) Receptor Modulation (for specific oxazolo(4,5-b)pyridin-2(3H)-one derivatives)
Derivatives of oxazolo[4,5-b]pyridin-2(3H)-one have been a focus of research for their potential to modulate serotonin receptors, which are implicated in a variety of neurological and psychiatric conditions. A study involving the synthesis and evaluation of 46 tertiary amine-bearing N-alkylated compounds, including oxazolo[4,5-b]pyridin-2(3H)-ones, identified them as potent dual ligands for the 5-HT7 and 5-HT2A serotonin receptors. acs.org This dual antagonism is considered a promising therapeutic strategy for certain central nervous system disorders. acs.org
The research conducted a thorough investigation into the structure-activity relationships, examining how modifications to the aromatic rings, the length of the alkyl chain, and the nature of the tertiary amine influenced the compounds' binding affinity and functional activity at various serotonin receptor subtypes, including 5-HT1A and 5-HT6R. acs.org Two lead compounds from a related benzo[d]imidazol-2(3H)-one series were identified as full antagonists at both 5-HT7 and 5-HT2A receptors and demonstrated the ability to cross the blood-brain barrier in primate models, a critical characteristic for centrally acting drugs. acs.org
Table 1: Serotonin Receptor Activity of Related Imidazole (B134444) and Oxazole (B20620) Derivatives
| Compound Class | Target Receptors | Observed Activity | Reference |
|---|---|---|---|
| Oxazolo[4,5-b]pyridin-2(3H)-one derivatives | 5-HT7, 5-HT2A | Dual Ligands/Antagonists | acs.org |
| Imidazo[4,5-b]pyridine derivatives | 5-HT6 | Partial Inverse Agonist | nih.gov |
Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR) Agonism for Cognitive Deficits
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a well-established target for addressing cognitive deficits associated with neuropsychiatric disorders like schizophrenia and Alzheimer's disease. scienceopen.commdpi.com Ligands for this receptor are often categorized into types such as fluorenone and oxazolo[4,5-b]pyridine derivatives. frontiersin.org The general structure of an active α7 nAChR agonist typically includes a basic segment, an aromatic group, and a connecting segment. frontiersin.org
Research has led to the development of several potent and selective α7 nAChR agonists. For instance, CP-810,123, which is 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, is one such compound. scienceopen.com Another notable agonist is AZD0328, a furopyridine derivative, which displays high affinity for both human and rat α7 nAChRs. nih.gov The exploration of various chemical scaffolds continues to yield novel agonists with potential therapeutic applications. For example, a series of 3-substituted 1-azabicyclo[2.2.2]octane derivatives led to the discovery of a potent partial agonist for α7 nAChRs. nih.gov These findings underscore the therapeutic potential of targeting the α7 nAChR to improve cognitive function. nih.gov
Table 2: Examples of α7 Nicotinic Acetylcholine Receptor Agonists
| Compound | Chemical Name | Receptor Affinity (Ki) | Reference |
|---|---|---|---|
| CP-810,123 | 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane | Not specified | scienceopen.com |
| AZD0328 | (2′R)-spiro-[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine | 3.0 nM (human α7 nAChR) | nih.gov |
GABAA Receptor Positive Allosteric Modulation (from related imidazopyridines)
While direct data on 2-butyl- nih.govacs.orgoxazolo[4,5-b]pyridine is limited in this context, research on structurally related imidazopyridines provides valuable insights into the potential for GABAA receptor modulation. Imidazopyridines are a well-established class of compounds that act as positive allosteric modulators (PAMs) of GABAA receptors, binding to the benzodiazepine (B76468) site. nih.govmdpi.com This modulation enhances the effect of the endogenous neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant effects. nih.govresearchgate.net
The development of imidazopyridine-related molecules like darigabat, which selectively targets GABAA receptors containing α2, α3, and α5 subunits, highlights the ongoing efforts to create subtype-selective modulators with improved side-effect profiles. frontiersin.org The efficacy of these compounds is often weak at α1-containing receptors, which is thought to reduce sedation and abuse potential while maintaining therapeutic benefits. frontiersin.org The isosteric replacement of the pyridine nucleus in imidazopyridines with other heterocyclic systems, such as 1,3-thiazole, has also been explored to develop novel GABAA receptor PAMs. nih.gov
Other Investigated Biological Activities
Enzyme Inhibition Beyond Specific Targets (e.g., Fatty Acid Amide Hydrolase (FAAH) inhibition)
The oxazolo[4,5-b]pyridine scaffold has been identified as a promising pharmacophore for the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of neuromodulatory fatty acid amides like anandamide. google.com Inhibition of FAAH leads to increased levels of these endogenous lipids, which can produce analgesic and other therapeutic effects. researchgate.netnih.gov
Potent FAAH inhibitors have been developed incorporating an α-keto N4 oxazolopyridine head group. google.com For example, 1-oxazolo[4,5-b]pyridin-2-yl-1-dodecanone (B24212) (CAY10435) has been shown to be a selective FAAH inhibitor. nih.gov Research has demonstrated that modifying the oxazolo core to an imidazo[4,5-b]pyridine can reduce the inhibitory potency, highlighting the importance of the oxygen atom in the oxazole ring for this particular biological activity. PF-3845 is another selective FAAH inhibitor with a Ki of 0.23 μM that reduces inflammatory pain through a cannabinoid receptor-dependent mechanism.
Table 3: FAAH Inhibitory Activity of Oxazolo[4,5-b]pyridine and Related Compounds
| Compound | Target | Potency | Reference |
|---|---|---|---|
| 1-Oxazolo[4,5-b]pyridin-2-yl-1-dodecanone (CAY10435) | FAAH | Selective Inhibitor | nih.gov |
| 2-(4-Phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4i) | FAAH | IC₅₀ = 0.35 µM |
NLRP3 Inflammasome Pathway Inhibition
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases. orscience.runih.gov Consequently, inhibitors of the NLRP3 inflammasome pathway are of significant therapeutic interest. embopress.orgnih.gov
While direct evidence for 2-butyl- nih.govacs.orgoxazolo[4,5-b]pyridine is not available, a related compound, 2-(methylthio)oxazolo[4,5-b]pyridine (B62820), has been identified as an inhibitor of the NLRP3 inflammasome pathway. In a study on macrophage activation, this compound was shown to significantly decrease the secretion of IL-1β, a key inflammatory cytokine produced as a result of NLRP3 inflammasome activation. This finding suggests that the oxazolo[4,5-b]pyridine scaffold may serve as a valuable starting point for the development of novel NLRP3 inhibitors.
Table of Mentioned Compounds
Antidiabetic Activity
The therapeutic potential of pyridine derivatives and their fused heterocyclic analogs has been explored for the management of diabetes mellitus. jchemrev.com Research into compounds structurally related to 2-butyl- nih.govresearchgate.netoxazolo[4,5-b]pyridine has revealed promising antidiabetic properties, primarily through the inhibition of key enzymes involved in carbohydrate metabolism.
One area of investigation involves the inhibition of α-amylase, an enzyme that breaks down complex carbohydrates into simple sugars. A study on aryl-substituted pyrazolo[3,4-b]pyridine derivatives, which share a pyridine-fused heterocyclic core, demonstrated significant α-amylase inhibitory activity. mdpi.com Several synthesized ester and hydrazide derivatives of this scaffold showed excellent inhibition, with IC₅₀ values in the low micromolar range, surpassing the activity of the reference drug, acarbose. mdpi.com For instance, certain biaryl ester derivatives (compounds 6b, 6c, 6g, 6h ) and hydrazide derivatives (compounds 7a, 7b, 7c, 7d, 7f, 7g, 7h ) displayed IC₅₀ values around 5.1-5.6 μM. mdpi.com
Similarly, functionalized dihydro-6H-chromeno[4,3-b]isoxazolo[4,5-e]pyridine heterocycles have been evaluated for their efficacy against type 2 diabetes. jchemrev.com One compound from this series demonstrated the highest level of α-amylase activity inhibition with an IC₅₀ value of 56.043 µg/mL. jchemrev.com Furthermore, imidazo[4,5-b]pyridines, another class of related analogs, have also been identified as a promising scaffold for developing agents to treat diabetes. researchgate.net
These findings underscore the potential of the broader class of pyridine-fused heterocyclic compounds as a source for novel antidiabetic agents. The variations in the heterocyclic ring fused to the pyridine and the substitutions on the core structure appear to be crucial for modulating the inhibitory activity against key diabetic targets.
Table 1: Antidiabetic Activity of Selected Pyridine Analogs
| Compound Series | Target | Key Findings | IC₅₀ Values | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine esters and hydrazides | α-Amylase | Exhibited excellent inhibition compared to the reference drug acarbose. | 5.14 - 5.56 µM | mdpi.com |
DNA/RNA Binding Studies (from related imidazo[4,5-b]pyridines)
The structural similarity of imidazo[4,5-b]pyridines to natural purines has prompted extensive investigation into their ability to interact with nucleic acids like DNA and RNA. researchgate.net This bioisosteric resemblance allows them to be recognized by biological systems and interact with large biomolecules, making them candidates for development as anticancer and antiviral agents. researchgate.net
Studies have shown that certain imidazo[4,5-b]pyridine derivatives can bind to DNA, with the mode and affinity of binding being highly dependent on their specific chemical structure. For example, novel tetracyclic imidazo[4,5-b]pyridine derivatives have been shown to interact with both DNA (including G-quadruplex structures) and RNA. nih.gov The binding affinities for these compounds are moderate to high, with association constants (logK_s) ranging from 5 to 7, suggesting that DNA and RNA are potential cellular targets. nih.gov
The mechanism of interaction often involves intercalation, where the planar heterocyclic system inserts itself between the base pairs of the DNA double helix. Research on novel imidazo[4,5-b]pyridine and triaza-benzo[c]fluorene derivatives demonstrated that N-methylated and 2-imidazolinyl derivatives bind to DNA through an intercalative mode. nih.gov This interaction is a key aspect of their observed antiproliferative effects against human tumor cell lines. nih.gov
The position of substituents on the imidazo[4,5-b]pyridine core significantly influences these interactions. For instance, the placement of amino side chains on a tetracyclic imidazo[4,5-b]pyridine skeleton, as well as the charge of the ligand, has a noticeable impact on DNA/RNA binding. nih.gov This highlights the tunability of these scaffolds for specific nucleic acid recognition. The ability to function as DNA binding agents is a recognized feature of this class of compounds, with some analogs of Hoechst 33258 being synthesized to bind selectively to the minor groove of DNA at A-T rich sequences. tandfonline.com
Table 2: DNA/RNA Binding Characteristics of Imidazo[4,5-b]pyridine Analogs
| Compound Class | Interaction Target | Binding Mode | Key Findings | Reference |
|---|---|---|---|---|
| Tetracyclic imidazo[4,5-b]pyridines | DNA (including G-quadruplex) and RNA | Not specified | Moderate to high binding affinity (logK_s = 5-7). Position of amino side chains influences interaction. | nih.gov |
| Triaza-benzo[c]fluorenes and Imidazo[4,5-b]pyridines | DNA | Intercalation | N-methylated and 2-imidazolinyl derivatives act as DNA intercalating agents. | nih.gov |
Structure-Activity Relationship (SAR) Derivations in Biological Contexts
The biological activity of nih.govresearchgate.netoxazolo[4,5-b]pyridine analogs and related heterocyclic systems is profoundly influenced by their structural features. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds as therapeutic agents by identifying the chemical modifications that enhance potency and selectivity. excli.deacs.org
For the broader class of pyridine derivatives, SAR analysis has shown that the presence and position of specific functional groups are critical for their antiproliferative activity. nih.gov For example, the inclusion of methoxy (B1213986) (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance activity, whereas bulky groups or halogen atoms may lead to a decrease in potency. nih.gov
In the context of oxazolopyridines, SAR studies have been instrumental in the development of potent inhibitors for various biological targets. For instance, research on oxazolopyridines as antithrombotic agents revealed that transforming a weak lead compound into a potent inhibitor was possible through targeted structural modifications based on insights from X-ray crystal structures. acs.org The conversion of a pyridine moiety to a piperidine (B6355638) in one series conferred significant activity against a secondary target, Factor Xa, highlighting how subtle changes can alter the selectivity profile. acs.org
For the related imidazo[4,5-b]pyridines, SAR studies have established several key principles:
Substitution at the 2-position: The introduction of different groups at the 2-position of the imidazo[4,5-b]pyridine ring significantly impacts biological activity. In one study on antiproliferative agents, derivatives with a 4-cyanophenyl group at this position showed potent inhibition of multiple cell lines. mdpi.com
Nitrogen Position in the Pyridine Ring: The location of the nitrogen atom within the pyridine ring of tetracyclic imidazo[4,5-b]pyridine derivatives has a significant effect on their antiproliferative activity, especially for compounds bearing amino side chains at the 2-position. nih.gov
Amidine Substituents: In a series of amidino-substituted imidazo[4,5-b]pyridines, the nature of the amidino group was critical. Compounds with an unsubstituted amidino group or a 2-imidazolinyl group displayed strong and selective antiproliferative activity. mdpi.com
These examples demonstrate that a systematic exploration of substituents on the heterocyclic core is essential for developing potent and selective biological agents from the oxazolo[4,5-b]pyridine and related scaffolds.
Table 3: Summary of Structure-Activity Relationship (SAR) Findings
| Compound Class | Biological Context | Structural Feature | Effect on Activity | Reference |
|---|---|---|---|---|
| Pyridine Derivatives | Antiproliferative | Presence of -OMe, -OH, -C=O, -NH₂ groups | Enhancement | nih.gov |
| Pyridine Derivatives | Antiproliferative | Presence of halogen atoms or bulky groups | Reduction | nih.gov |
| Oxazolopyridines | Antithrombotic | Conversion of P3 pyridine to piperidine | Conferred dual inhibitor activity (thrombin/factor Xa) | acs.org |
| Imidazo[4,5-b]pyridines | Antiproliferative | 4-Cyanophenyl group at 2-position | Potent inhibition | mdpi.com |
| Tetracyclic Imidazo[4,5-b]pyridines | Antiproliferative | Position of N atom in pyridine ring | Significant impact on activity | nih.gov |
Advanced Research Applications and Future Directions for the 2 Butyl 1 2 Oxazolo 4,5 B Pyridine Scaffold
Development of Next-Generation Therapeutic Agents Based on the Oxazolo[4,5-b]pyridine (B1248351) Core
The oxazolo[4,5-b]pyridine core is a versatile scaffold for designing next-generation therapeutic agents due to its ability to interact with various biological targets. ontosight.ainih.gov Researchers are actively exploring its potential in developing drugs with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.airesearchgate.net The pyridine (B92270) ring, a key component of this scaffold, is present in numerous FDA-approved drugs and is known to enhance pharmacological activity and water solubility. nih.govresearchgate.net
Derivatives of the oxazolo[4,5-b]pyridine scaffold have shown promising results in preclinical studies. For instance, certain 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives have demonstrated potent antibacterial activity, even against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Furthermore, the fusion of the oxazolo[4,5-b]pyridine core with other heterocyclic moieties, such as triazoles, has yielded compounds with significant anticancer potential against various human cancer cell lines. researchgate.netresearchgate.net
The development of these next-generation therapeutic agents involves rigorous research to understand their synthesis, pharmacokinetics, and pharmacodynamics. ontosight.ai Key areas of focus include modifying the substituents on the scaffold to optimize potency, selectivity, and drug-like properties.
Table 1: Examples of Therapeutic Applications of Oxazolo[4,5-b]pyridine Derivatives
| Derivative Class | Therapeutic Area | Key Findings |
| 2-(Substituted phenyl)oxazolo[4,5-b]pyridines | Antibacterial | Strong inhibitors of methicillin-resistant S. aureus (MRSA). nih.gov |
| Oxazolo[4,5-b]pyridine-triazole hybrids | Anticancer | Promising activity against prostate, lung, and breast cancer cell lines. researchgate.netresearchgate.net |
| Piperazine-linked oxazolo[4,5-b]pyridines | Anti-inflammatory | Inhibition of GSK-3β, a pro-inflammatory enzyme. researchgate.net |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | Anticancer | Inhibition of human topoisomerase IIα (hTopo IIα). researchgate.net |
| Oxazolo[4,5-b]pyridine derivatives | Antiparasitic | Promising activity against Leishmania amazonensis. cambridge.org |
Exploration of Novel Biological Targets for 2-Butyl-ontosight.airesearchgate.netoxazolo[4,5-b]pyridine Derivatives
A key area of ongoing research is the identification of novel biological targets for 2-butyl- ontosight.airesearchgate.netoxazolo[4,5-b]pyridine and its derivatives. This exploration aims to uncover new therapeutic applications and understand the full potential of this chemical scaffold.
One significant finding is the identification of 2-(methylthio)oxazolo[4,5-b]pyridine (B62820) as an inhibitor of the NLRP3 inflammasome pathway, which is a crucial player in inflammatory responses. This discovery opens up possibilities for developing treatments for a range of inflammatory diseases.
Furthermore, studies have investigated the role of oxazolo[4,5-b]pyridine derivatives as kinase inhibitors. For example, certain derivatives have been identified as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target for inflammatory and autoimmune diseases. researchgate.netresearchgate.net Through structural modifications, researchers have been able to improve the potency of these inhibitors significantly. researchgate.net Another study highlighted the potential of an oxazolo[4,5-b]pyridine scaffold in modulating Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response, suggesting applications in cancer therapy. nih.gov
The exploration of novel targets also extends to enzymes like human topoisomerase IIα (hTopo IIα), where 2-(4-butylphenyl)oxazolo[4,5-b]pyridine has shown inhibitory activity, indicating its potential as an anticancer agent. researchgate.net These findings underscore the importance of continued research to fully map the biological interaction landscape of this versatile scaffold.
Strategies for Improving Cellular Uptake and In Vivo Efficacy
Enhancing the cellular uptake and in vivo efficacy of 2-butyl- ontosight.airesearchgate.netoxazolo[4,5-b]pyridine derivatives is crucial for their successful translation into clinical therapies. Researchers are exploring various strategies to overcome challenges related to drug delivery and bioavailability.
One approach involves the use of nanocarriers, such as polymeric nanoparticles and liposomes, to improve drug delivery. fabad.org.tr These systems can protect the drug from degradation, enhance its solubility, and facilitate its transport across cell membranes. Decreasing the size of these delivery systems is a key factor in improving tissue distribution and cellular uptake. google.com
Another strategy focuses on the structural modification of the oxazolo[4,5-b]pyridine scaffold itself. For instance, introducing specific functional groups can improve pharmacokinetic properties. In a study on thioalkylbenzoxazole prodrugs, a pyrrolidine (B122466) modification strategy led to a remarkable improvement in metabolic stability in both human and mouse microsomes without rendering the compounds inactive. acs.org
Furthermore, the development of prodrugs is a viable strategy. For example, MymA bioactivated thioalkylbenzoxazole prodrugs have shown activity against Mycobacterium tuberculosis. acs.org The design of glutathione-based drug delivery systems that utilize receptor-mediated endocytosis is another innovative approach to carry therapeutic moieties across cell membranes and even the blood-brain barrier. google.com These strategies, aimed at improving the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, are essential for optimizing their therapeutic potential.
Green Chemistry Approaches in Oxazolo[4,5-b]pyridine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of oxazolo[4,5-b]pyridine derivatives to create more environmentally friendly and sustainable processes. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.
One notable green synthesis method involves the use of a silica-supported perchloric acid (HClO₄·SiO₂) catalyst for the one-pot condensation of 2-amino-3-hydroxypyridine (B21099) with substituted benzoic acids. nih.govresearchgate.net This method offers several advantages, including high conversion rates, simple workup procedures, mild reaction conditions, and the ability to reuse the catalyst. researchgate.net The high environmental compatibility of this approach is reflected in its higher ecoscale score and smaller E-factor. researchgate.net
Another green approach utilizes imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles as a catalyst for the synthesis of related benzoxazoles and benzothiazoles under solvent-free sonication. bohrium.com This method is performed under mild conditions and produces only water as a byproduct, demonstrating increased efficiency and safety compared to conventional heating. The catalyst can also be reused multiple times with only a slight decrease in its catalytic performance. bohrium.com
The development of one-step synthesis methods, such as the reaction of oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide (NBS) to produce 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, also aligns with green chemistry principles by simplifying the process and improving the yield. google.com These advancements in synthetic chemistry are crucial for the sustainable production of oxazolo[4,5-b]pyridine-based compounds.
Integration of Experimental and Computational Methodologies in Drug Discovery Pipelines
The integration of experimental and computational methods has become a cornerstone of modern drug discovery, and the development of 2-butyl- ontosight.airesearchgate.netoxazolo[4,5-b]pyridine derivatives is no exception. This synergistic approach accelerates the identification and optimization of lead compounds.
Computational tools such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations are employed to predict the binding modes, affinities, and biological activities of new compounds. anveshanaindia.comacs.org These in silico methods help in understanding structure-activity relationships and guide the design of more potent and selective drug candidates. researchgate.net For instance, molecular docking studies have been used to elucidate the binding modes of oxazolo[4,5-b]pyridine-based triazoles in the active site of the tubulin receptor. researchgate.net
Experimental techniques, including various spectroscopic methods (NMR, Mass Spectrometry, IR) and in vitro assays, are then used to synthesize and validate the computationally designed compounds. ontosight.ai This iterative cycle of computational prediction and experimental validation allows for a more rational and efficient drug design process. The combination of these methodologies provides a comprehensive understanding of the drug-target interactions and helps in predicting the pharmacokinetic and toxicological profiles of the compounds. researchgate.netacs.org This integrated approach has been successfully used to identify and optimize IRAK4 inhibitors with an oxazolo[4,5-b]pyridine scaffold, leading to compounds with improved potency and reduced off-target effects. researchgate.netresearchgate.net
Potential for Material Science and Industrial Applications Beyond Medicinal Chemistry
While the primary focus of research on the oxazolo[4,5-b]pyridine scaffold has been in medicinal chemistry, its unique chemical properties also suggest potential applications in material science and other industrial sectors.
The heterocyclic structure of 2-(methylthio)oxazolo[4,5-b]pyridine makes it a candidate for use as a building block in the synthesis of dyes and pigments. The presence of hydroxyl, amino, and bromo functional groups in derivatives like 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one allows for a variety of organic reactions, making it a versatile intermediate for research in photochemistry and materials science. google.com
Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share structural similarities with the oxazolo[4,5-b]pyridine system, have attracted attention in material science due to their significant photophysical properties. researchgate.net This suggests that the oxazolo[4,5-b]pyridine scaffold could also be explored for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or other advanced materials where specific photophysical or electronic properties are required. Further investigation into the material properties of 2-butyl- ontosight.airesearchgate.netoxazolo[4,5-b]pyridine and its derivatives could unlock new and valuable industrial applications beyond the pharmaceutical field.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-butyl-[1,3]oxazolo[4,5-b]pyridine derivatives?
- Methodological Answer : A widely used approach involves acid-catalyzed cyclization of 2-amino-3-hydroxypyridine with benzoylating agents. For example, HClO₄/SiO₂ nanoparticles (5 mol%) in methanol under ambient conditions yield high-purity derivatives via a one-pot reaction . Alternative routes include using triethyl orthoformate or trimethyl orthoformate, achieving yields up to 97% under reflux conditions . Key steps include TLC monitoring (n-hexane:ethyl acetate, 2:1) and catalyst recovery via chloroform extraction .
Q. How are oxazolo[4,5-b]pyridine derivatives characterized structurally?
- Methodological Answer : Comprehensive characterization employs:
- IR spectroscopy : To confirm carbonyl (C=O) and heterocyclic ring vibrations.
- ¹H/¹³C NMR : To resolve substituent positions (e.g., aryl protons at δ 7.2–8.5 ppm, oxazole protons at δ 8.1–8.3 ppm) .
- HRMS : For exact mass validation (e.g., molecular ion peaks matching calculated [M+H]⁺ values within 3 ppm error) .
- Elemental analysis : To verify C, H, N content (e.g., 2-(4-chlorophenyl) derivative: Calc. C 58.65%, H 3.09%; Found C 58.53%, H 3.12%) .
Q. What safety precautions are recommended for handling oxazolo[4,5-b]pyridine derivatives?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Waste disposal : Segregate halogenated waste (e.g., chloroform extracts) and transfer to certified hazardous waste facilities .
- Emergency protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent symptoms .
Advanced Research Questions
Q. How do substituents on the oxazolo[4,5-b]pyridine scaffold influence antibacterial activity?
- Methodological Answer :
- Gram-positive selectivity : Derivatives with electron-withdrawing groups (e.g., 4-Cl, 3-Br) exhibit MIC values of 8–16 µg/mL against S. aureus due to enhanced membrane penetration .
- SAR studies : Meta-substituted aryl groups improve activity over para-substituted analogs (e.g., 3-Cl MIC: 8 µg/mL vs. 4-Cl MIC: 16 µg/mL) .
- Mechanistic insights : Molecular docking reveals hydrogen bonding with bacterial DNA gyrase active sites, validated by DFT-based nucleophilicity descriptors (Nk) .
Q. What strategies ensure regioselectivity in synthesizing 2-substituted oxazolo[4,5-b]pyridines?
- Methodological Answer :
- Catalytic control : HClO₄/SiO₂ promotes regioselective cyclization at the 2-position by stabilizing intermediates via hydrogen bonding .
- Metalation : LDA (lithium diisopropylamide) directs deprotonation to the pyridine 4-position, enabling selective electrophilic substitution (e.g., bromination with dibromoethane) .
- Computational guidance : B3LYP/6-311G++(d,p) calculations predict nucleophilic sites, guiding reagent selection (e.g., methyl iodide vs. Weinreb amides) .
Q. How can contradictions in reported antibacterial data be resolved?
- Methodological Answer :
- Standardized testing : Use CLSI guidelines for MIC assays to minimize variability in bacterial strains (e.g., ATCC 43300 for methicillin-resistant S. aureus) .
- Solvent controls : DMSO concentrations ≤1% v/v to avoid solvent toxicity artifacts .
- Structural verification : Confirm compound purity via HPLC (>95%) and characterize degradation products under assay conditions .
Q. What computational methods are used to design oxazolo[4,5-b]pyridine derivatives with improved bioactivity?
- Methodological Answer :
- DFT studies : Calculate Fukui indices to identify reactive sites for electrophilic substitution .
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with E. coli DNA gyrase) to optimize binding affinity .
- ADME prediction : SwissADME or pkCSM tools assess LogP (optimal range: 1.5–3.5) and aqueous solubility (>50 µg/mL) for pharmacokinetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
